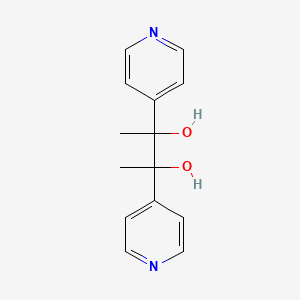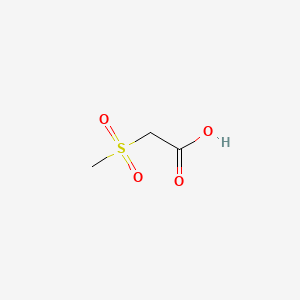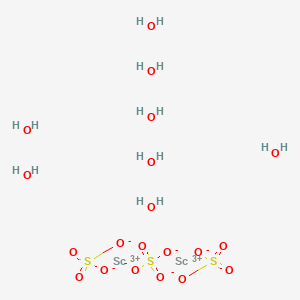
Scandium(III) Sulfate Octahydrate
Übersicht
Beschreibung
Scandium(III) Sulfate Octahydrate is a moderately water and acid soluble Scandium source compatible with sulfates . It is the scandium salt of sulfuric acid with the formula Sc2(SO4)3·8H2O . It is generally available in most volumes and its ultra high purity, high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular weight of Scandium(III) Sulfate Octahydrate is 522.22 g/mol . The InChI code is 1S/3H2O4S.8H2O.2Sc/c31-5(2,3)4;;;;;;;;;;/h3(H2,1,2,3,4);81H2;;/q;;;;;;;;;;;2+3/p-6 .Chemical Reactions Analysis
The adsorption of Scandium from diluted, acidic solutions by a supported ionic liquid phase (SILP) was investigated as part of a process for recovery of Scandium from bauxite residue (red mud) . The adsorption kinetics followed a pseudo-second order kinetic model .Physical And Chemical Properties Analysis
Scandium(III) Sulfate Octahydrate appears as a solid . It has a boiling point of 330 °C (626 °F) . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Alloy Enhancement and Material Science
Scandium is known for its ability to improve the properties of metals, particularly aluminum alloys. It enhances grain refinement, increases strength, and improves corrosion resistance. The research conducted by Očenášek and Slámová (2001) demonstrates the effect of scandium and zirconium on the resistance to recrystallization in Al–Mg–Sc–Zr alloys, showcasing the potential of scandium in enhancing material properties without compromising ductility (Očenášek & Slámová, 2001).
Catalysis
Scandium(III) triflate has been immobilized in ionic liquids to create a novel and recyclable catalytic system for the Friedel–Crafts alkylation of aromatic compounds with alkenes. This system demonstrates the potential of scandium complexes in facilitating organic transformations, offering an eco-friendly alternative to traditional catalysts due to easy catalyst/solvent recycling (Song et al., 2000).
Hydrogen Storage
The metal-organic frameworks (MOFs) containing scandium, such as the 3D polymeric terephthalate of scandium, have shown promising results in hydrogen storage applications. These frameworks exhibit high surface areas and stability, making them suitable for adsorbing and storing hydrogen gas. The research by Perles et al. (2005) highlights the compound's excellent hydrogen sorption properties, underscoring its utility in energy storage applications (Perles et al., 2005).
Separation and Recovery
The separation and recovery of scandium from various media have been extensively studied due to its scarcity and high value. Techniques such as solvent extraction and membrane transport systems have been developed for the efficient recovery of scandium from sulfate solutions. For example, Yoshida et al. (2019) discuss the quantitative extraction of scandium(III) from sulfate solutions using amic acid extractants, showcasing the high selectivity and efficiency of these processes (Yoshida et al., 2019).
Electronic and Optical Applications
Scandium compounds have been explored for their potential in electronic and optical applications. The conjugated porphyrin tapes catalyzed by Scandium(III), as investigated by Tsuda and Osuka (2001), demonstrate extremely red-shifted absorption bands, suggesting their utility as molecular wires due to their extended π-conjugated electronic systems (Tsuda & Osuka, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
scandium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sc/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPHDQBGRYWBM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200770 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) Sulfate Octahydrate | |
CAS RN |
52788-54-2 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



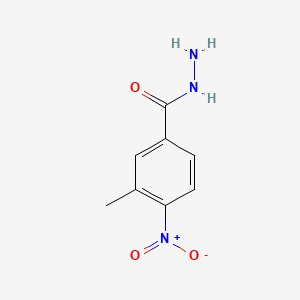
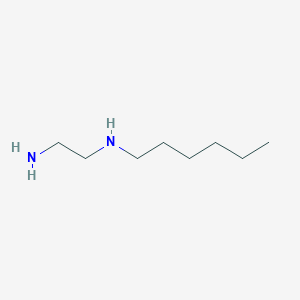
![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)
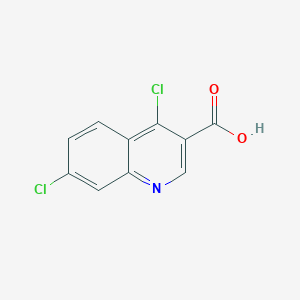

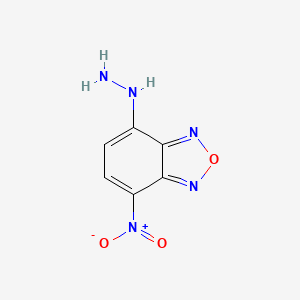
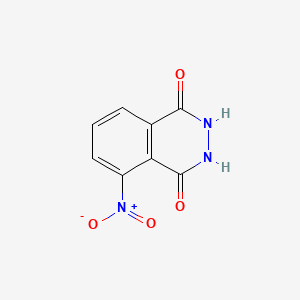
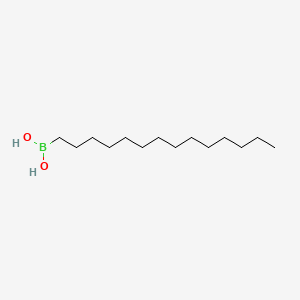

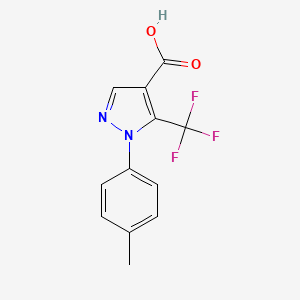
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)
